(1-Chloro-2,2-difluorocyclopropyl)methanol
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Overview
Description
(1-Chloro-2,2-difluorocyclopropyl)methanol is a cyclopropane-containing compound with the molecular formula C4H5ClF2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2,2-difluorocyclopropyl)methanol typically involves the reaction of 1,1-difluoro-2-chloroethylene with methanol under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2,2-difluorocyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized cyclopropane derivatives .
Scientific Research Applications
(1-Chloro-2,2-difluorocyclopropyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Chloro-2,2-difluorocyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorocyclopropanemethanol: Similar in structure but lacks the chlorine atom.
1-Chloro-2,2-difluoropropane: Similar in structure but lacks the hydroxyl group
Uniqueness
(1-Chloro-2,2-difluorocyclopropyl)methanol is unique due to the presence of both chlorine and fluorine atoms on the cyclopropane ring, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(1-chloro-2,2-difluorocyclopropyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClF2O/c5-3(2-8)1-4(3,6)7/h8H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIAEIBCVSJSDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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